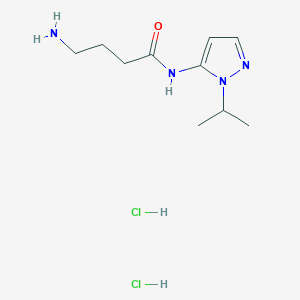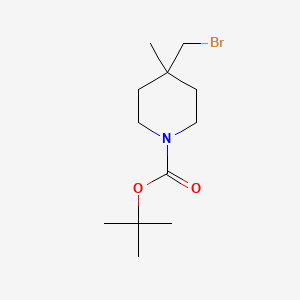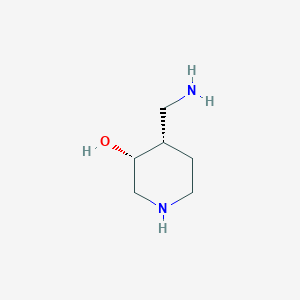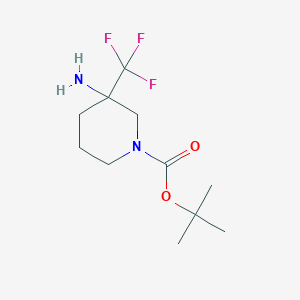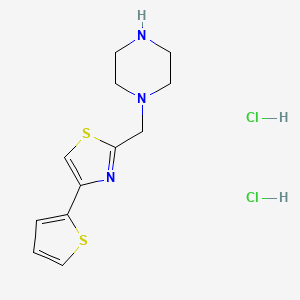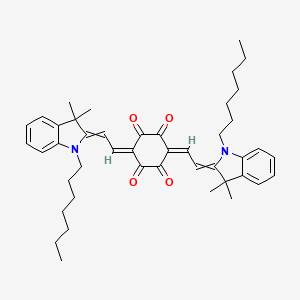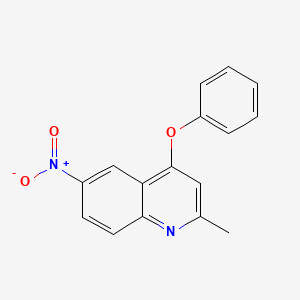
2-甲基-6-硝基-4-苯氧基喹啉
描述
2-Methyl-6-nitro-4-phenoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a phenoxy group at the fourth position, a nitro group at the sixth position, and a methyl group at the second position on the quinoline ring. The molecular formula of 2-Methyl-6-nitro-4-phenoxyquinoline is C16H12N2O3, and it has a molecular weight of 280.28 g/mol .
科学研究应用
2-Methyl-6-nitro-4-phenoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. It serves as a precursor in the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Due to its inhibitory effects on VEGFR2, 2-Methyl-6-nitro-4-phenoxyquinoline is being investigated for its potential use in cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-4-phenoxyquinoline typically involves the following steps:
Nitration: The introduction of the nitro group is achieved through nitration of the quinoline ring. This can be done using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Phenoxylation: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the nitroquinoline intermediate with phenol in the presence of a base such as potassium carbonate.
Methylation: The methyl group is introduced using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of 2-Methyl-6-nitro-4-phenoxyquinoline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
化学反应分析
Types of Reactions: 2-Methyl-6-nitro-4-phenoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Halogenating agents (bromine, chlorine), nucleophiles (amines, thiols), solvents (dichloromethane, acetonitrile).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Methyl-6-amino-4-phenoxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-Methyl-6-nitro-4-phenoxyquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound targets VEGFR2, a receptor tyrosine kinase involved in the regulation of angiogenesis. By inhibiting VEGFR2, the compound disrupts the signaling pathways that promote the growth of new blood vessels in tumors.
Pathways Involved: The inhibition of VEGFR2 leads to the suppression of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.
相似化合物的比较
2-Methyl-6-nitro-4-phenoxyquinoline can be compared with other quinoline derivatives:
Similar Compounds: Other quinoline derivatives include 4-phenoxyquinoline, 2-methylquinoline, and 6-nitroquinoline.
Uniqueness: The presence of both the nitro and phenoxy groups in 2-Methyl-6-nitro-4-phenoxyquinoline makes it unique compared to other quinoline derivatives. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Comparison: While 4-phenoxyquinoline and 6-nitroquinoline exhibit some biological activities, the addition of a methyl group at the second position in 2-Methyl-6-nitro-4-phenoxyquinoline enhances its inhibitory effects on VEGFR2 and its potential as an antitumor agent
属性
IUPAC Name |
2-methyl-6-nitro-4-phenoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-11-9-16(21-13-5-3-2-4-6-13)14-10-12(18(19)20)7-8-15(14)17-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNQYEGKLOFSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


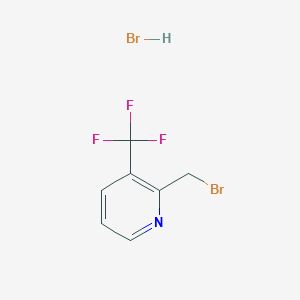
![6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1448293.png)
![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)

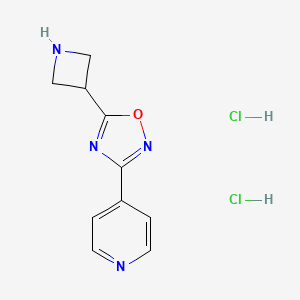
![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)
